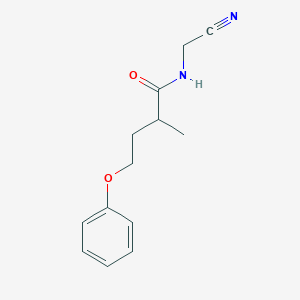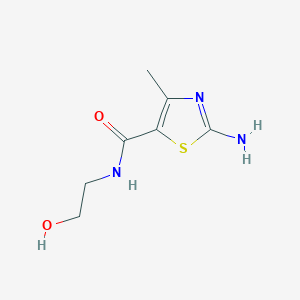
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide is a heterocyclic compound that belongs to the furan family. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a carboxamide group attached to a 4-methylphenyl group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
作用機序
Target of Action
Furan derivatives, which include 2,5-dimethyl-n-(4-methylphenyl)furan-3-carboxamide, have been found to exhibit significant anti-influenza activity .
Mode of Action
It is known that furan derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
Furan derivatives have been found to inhibit the influenza a h5n1 virus , suggesting that they may affect the viral replication pathways.
Result of Action
Furan derivatives have been found to inhibit the influenza a h5n1 virus , suggesting that they may prevent the virus from replicating and spreading within the host organism.
生化学分析
Biochemical Properties
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has been identified as a potent inhibitor of the influenza A H5N1 virus . The compound interacts with various enzymes and proteins to exert its inhibitory effects .
Cellular Effects
In cellular processes, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with the H5N1 virus affects the virus’s ability to infect cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the H5N1 virus, preventing it from infecting cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-hexanedione and furfural.
Substitution Reactions:
Amidation: The carboxamide group is introduced by reacting the furan derivative with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 2,5-dimethylfuran-3-carboxylic acid.
Reduction: Formation of 2,5-dimethyl-N-(4-methylphenyl)furan-3-amine.
Substitution: Various substituted furans depending on the electrophile used.
科学的研究の応用
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
類似化合物との比較
Similar Compounds
2,5-dimethylfuran: A simpler derivative of furan with similar structural features but lacking the carboxamide group.
N-(4-methylphenyl)furan-3-carboxamide: Similar structure but without the methyl groups at positions 2 and 5.
Uniqueness
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide is unique due to the combination of its furan ring, methyl substitutions, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYTCFLWZHTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)
![4-chloro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B2718023.png)



![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2718028.png)
![5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2718030.png)

![ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate](/img/structure/B2718034.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)
![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)
![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)
